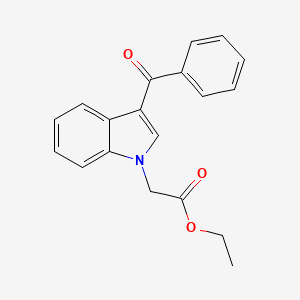
4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide, also known as TCB-2, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized by Thomas McLean in 1994 as a potential therapeutic agent for the treatment of various neurological disorders. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. In recent years, TCB-2 has gained attention as a research tool in the field of neuroscience, particularly in the study of the serotonergic system.
Mecanismo De Acción
4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of the 5-HT2A receptor leads to the activation of intracellular signaling pathways, which ultimately result in changes in neuronal activity and neurotransmitter release. 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide has been shown to induce hallucinogenic effects in animal models and humans, which is thought to be mediated by its agonist activity at the 5-HT2A receptor.
Biochemical and Physiological Effects:
4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate. It has been shown to increase the release of serotonin and dopamine in the prefrontal cortex and striatum, respectively, which are brain regions involved in reward processing and motivation. 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide has also been shown to enhance synaptic plasticity in the hippocampus, which is a brain region involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide as a research tool is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to selectively activate this receptor and study its effects on neuronal activity and behavior. However, one limitation of 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide is its relatively short half-life, which requires frequent dosing in animal models. Additionally, 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide has been shown to induce hallucinogenic effects in humans, which may limit its use in certain research settings.
Direcciones Futuras
There are several potential future directions for research on 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide. One area of interest is the role of the serotonergic system in the pathophysiology of psychiatric disorders such as schizophrenia and depression. 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide has been shown to induce psychotic-like effects in humans, which may provide insights into the underlying mechanisms of these disorders. Another area of interest is the development of novel therapeutic agents that target the serotonergic system for the treatment of neurological and psychiatric disorders. 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide may serve as a useful starting point for the development of such agents. Finally, further research is needed to elucidate the long-term effects of 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide on neuronal function and behavior, particularly with respect to its potential to induce hallucinogenic effects.
Métodos De Síntesis
The synthesis of 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide involves a multi-step process starting from 4-acetylphenylhydrazine and cyclohexyl isothiocyanate. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the piperazine ring. The final product is obtained after purification by column chromatography and recrystallization. The yield of 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide is typically in the range of 30-40%.
Aplicaciones Científicas De Investigación
4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide has been used extensively as a research tool to investigate the role of the serotonergic system in various physiological and pathological processes. It has been shown to modulate the activity of the prefrontal cortex, hippocampus, and striatum, which are brain regions involved in cognition, memory, and reward processing. 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide has also been used to study the pathophysiology of psychiatric disorders such as schizophrenia and depression, as well as the mechanisms of action of psychoactive drugs such as LSD and psilocybin.
Propiedades
IUPAC Name |
4-(4-acetylphenyl)-N-cyclohexylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS/c1-15(23)16-7-9-18(10-8-16)21-11-13-22(14-12-21)19(24)20-17-5-3-2-4-6-17/h7-10,17H,2-6,11-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLLRVSPQFZUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylphenyl)-N-cyclohexylpiperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5756432.png)
![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)

![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5756463.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methylphenyl)butanamide](/img/structure/B5756471.png)


![3,4-dimethoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5756489.png)

![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5756497.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5756500.png)

